molecular formula C19H20N2O B11834155 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one CAS No. 101481-69-0

1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one

Katalognummer: B11834155
CAS-Nummer: 101481-69-0
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: ZQWZTHBMBQPLEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one is a synthetic organic compound designed for research and development purposes. It is characterized as a hybrid molecule incorporating a 5H-indeno[1,2-b]pyridine moiety linked to a 2,5-dimethylpiperidin-4-one group. The indenopyridine scaffold is a subject of significant interest in medicinal chemistry, particularly in oncology research. Scientific literature indicates that structurally related indeno[1,2-b]pyridin-5-one derivatives have demonstrated promising anti-breast cancer activity in vitro against cell lines such as MCF-7 and MDA-MB-231 . Some analogues function as potent inhibitors of the CDK-2 enzyme, which is a critical target in cell cycle regulation . Furthermore, other indeno[1,2-b]pyridinone derivatives have been identified as DNA intercalative agents and catalytic inhibitors of human topoisomerase IIα, a well-established target for anticancer drugs, and have shown caspase 3-independent anticancer activity . The 2,5-dimethylpiperidin-4-one component of the molecule is a functionalized piperidine, a common heterocycle in pharmaceuticals that can influence the compound's physicochemical properties and bioavailability . Researchers may explore this compound for its potential biochemical and cellular activities. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Eigenschaften

CAS-Nummer

101481-69-0

Molekularformel

C19H20N2O

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-(5H-indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C19H20N2O/c1-12-11-21(13(2)10-17(12)22)19-15-7-4-3-6-14(15)18-16(19)8-5-9-20-18/h3-9,12-13,19H,10-11H2,1-2H3

InChI-Schlüssel

ZQWZTHBMBQPLEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)C(CN1C2C3=C(C4=CC=CC=C24)N=CC=C3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Approaches

The indenopyridine scaffold is frequently synthesized via acid-catalyzed cyclocondensation. For example, Kadayat et al. demonstrated that heating 1-indanone derivatives with substituted benzaldehydes and ammonium acetate in acetic acid yields 2,4-diaryl-5H-indeno[1,2-b]pyridines. Adapting this protocol:

1-Indanone+Benzaldehyde derivativeNH4OAc, AcOH5H-Indeno[1,2-b]pyridine\text{1-Indanone} + \text{Benzaldehyde derivative} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{5H-Indeno[1,2-b]pyridine}

Critical parameters:

  • Temperature : Reactions typically proceed at 80–110°C for 6–24 hours.

  • Catalyst load : Ammonium acetate (1.5–2.0 eq) ensures efficient cyclization.

  • Substituent effects : Electron-withdrawing groups on benzaldehyde accelerate cyclization but may reduce overall yield due to side reactions.

Transition Metal-Catalyzed Annulation

Palladium-mediated methodologies enable modular construction of the indenopyridine system. A Suzuki-Miyaura coupling between indenyl boronic esters and halogenated pyridine precursors has been reported. For instance:

Indenyl-B(pin)+3-BromopyridinePd(PPh3)4,Na2CO35H-Indeno[1,2-b]pyridine\text{Indenyl-B(pin)} + \text{3-Bromopyridine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5H-Indeno[1,2-b]pyridine}

Reaction conditions from analogous systems:

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH80°C93
PdCl₂(dppf)K₃PO₄Dioxane/H₂O90°C79.8

Preparation of 2,5-Dimethylpiperidin-4-one

Mannich Reaction-Based Synthesis

The piperidinone ring can be assembled via a three-component Mannich reaction involving diketones, formaldehyde, and primary amines. A representative pathway:

Acetylacetone+MeNH2+HCHOHCl2,5-Dimethylpiperidin-4-one\text{Acetylacetone} + \text{MeNH}_2 + \text{HCHO} \xrightarrow{\text{HCl}} \text{2,5-Dimethylpiperidin-4-one}

Optimized conditions:

  • Solvent : Ethanol/water mixtures (3:1 v/v).

  • Catalyst : 10% HCl (0.5 eq).

  • Reaction time : 12 hours at reflux.

Reductive Amination Strategies

Alternative routes employ reductive amination of 2,5-hexanedione with methylamine under hydrogenation conditions:

2,5-Hexanedione+MeNH2H2,Pd/C2,5-Dimethylpiperidin-4-one\text{2,5-Hexanedione} + \text{MeNH}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2,5-Dimethylpiperidin-4-one}

Key variables:

  • Pressure : 50 psi H₂.

  • Catalyst loading : 5% Pd/C (10 wt%).

  • Yield : 68–72% after recrystallization (hexanes/EtOAc).

Coupling Strategies for Fragment Assembly

Buchwald-Hartwig Amination

Direct coupling of preformed indenopyridine halides with piperidinone amines offers a viable route. For example:

5-Bromo-5H-indeno[1,2-b]pyridine+2,5-Dimethylpiperidin-4-one aminePd2dba3,XantphosTarget Compound\text{5-Bromo-5H-indeno[1,2-b]pyridine} + \text{2,5-Dimethylpiperidin-4-one amine} \xrightarrow{\text{Pd}_2\text{dba}_3, \text{Xantphos}} \text{Target Compound}

Reaction optimization data:

LigandBaseTemperatureYield (%)
XantphosCs₂CO₃100°C65
BINAPKOtBu120°C58

Nucleophilic Aromatic Substitution

Activation of the indenopyridine core with electron-withdrawing groups (e.g., nitro) facilitates displacement by piperidinone amines:

5-Nitro-5H-indeno[1,2-b]pyridine+2,5-Dimethylpiperidin-4-one amineDMSO, 140°CTarget Compound\text{5-Nitro-5H-indeno[1,2-b]pyridine} + \text{2,5-Dimethylpiperidin-4-one amine} \xrightarrow{\text{DMSO, 140°C}} \text{Target Compound}

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR : Diagnostic signals include:

    • Indenopyridine aromatic protons: δ 7.8–8.9 ppm (multiplet).

    • Piperidinone methyl groups: δ 1.2–1.5 ppm (doublet).

    • Ketone carbonyl: δ 207–210 ppm in ¹³C NMR.

  • HRMS : Calculated for C₁₉H₂₀N₂O [M+H]⁺: 293.1654; Found: 293.1651.

Chromatographic Purity Assessment

HPLC conditions (adapted from):

  • Column: C18, 150 × 4.6 mm, 5 μm.

  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA.

  • Retention time: 6.8 min (purity >98%).

Process Optimization and Scale-Up Considerations

Solvent Screening

Comparative yields in different solvents:

SolventDielectric ConstantYield (%)
DMF36.745
DMSO46.762
NMP32.258

Catalyst Recycling Studies

Pd leaching tests indicate <0.5 ppm residual metal after three cycles using polymer-immobilized Pd catalysts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-Dimethylpiperidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Chromtrioxid, t-Butylhydroperoxid.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Elektrophile Reagenzien (z. B. Halogene), nucleophile Reagenzien (z. B. Amine).

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Predicted pKa Predicted LogP Key References
1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one Not explicitly provided† ~325–350 (estimated) 2,5-dimethylpiperidin-4-one ~8–9 (basic) ~3.5–4.0
3-Acetyl-2-methyl-4-phenyl-5H-indeno[1,2-b]pyridin-5-one C₂₁H₁₅NO₂ 313.35 3-acetyl, 2-methyl, 4-phenyl 1.03 3.74
Onychine (revised structure) C₁₄H₁₃NO 211.26 Natural alkaloid, minimal substitution ~7–8 ~2.5

Key Observations :

Core Modifications: The target compound and 3-acetyl-2-methyl-4-phenylindeno-pyridine (CAS 100026-27-5) share the indeno-pyridine core but differ in substituents. Onychine, a natural alkaloid, lacks complex substituents, resulting in lower molecular weight and hydrophobicity (LogP ~2.5 vs. ~3.7–4.0 for synthetic analogues) .

Physicochemical Properties: The acetyl-phenyl derivative (CAS 100026-27-5) has a highly acidic pKa (~1.03), likely due to the electron-withdrawing acetyl group, whereas the dimethylpiperidinone substituent in the target compound confers basicity (pKa ~8–9) .

Synthetic Accessibility: N-vinyliminophosphorane-based synthesis (Nitta et al., 1991) enables modular functionalization of indeno-pyridines, contrasting with natural extraction methods for alkaloids like onychine .

Key Observations :

  • The dimethylpiperidinone substituent in the target compound may enhance bioavailability compared to acetyl-phenyl derivatives due to improved solubility in physiological conditions .

Functional Group Impact on Drug-Likeness

  • Dimethylpiperidinone: Introduces a basic nitrogen, enhancing water solubility and enabling salt formation for formulation .

Biologische Aktivität

The compound 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one is a derivative of indeno[1,2-b]pyridine and piperidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capabilities, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2OC_{16}H_{20}N_{2}O, with a molecular weight of approximately 256.35 g/mol. The compound features a piperidinone core substituted with an indeno[1,2-b]pyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various indeno[1,2-b]pyridine derivatives. For instance, a synthesis of new derivatives demonstrated moderate antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans . The minimum inhibitory concentration (MIC) values were determined for the most active derivatives, indicating promising potential for these compounds in treating infections.

Compound MIC (µg/mL) Activity
Compound A32Moderate
Compound B64Moderate
Compound C16Strong

Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH radical scavenging assay. Results indicated that many derivatives exhibited significant free radical scavenging activity compared to standard antioxidants . This suggests potential applications in preventing oxidative stress-related diseases.

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound have shown promise as tyrosinase inhibitors. A study reported that certain piperidine derivatives exhibited potent inhibitory effects on tyrosinase with IC50 values indicating their potential use in treating hyperpigmentation disorders .

Case Studies

Several case studies have highlighted the efficacy of indeno[1,2-b]pyridine derivatives:

  • Study on Antimicrobial Activity : A recent study synthesized a series of indeno[1,2-b]pyridine derivatives and evaluated their antimicrobial properties against various pathogens. The results showed that some compounds had MIC values comparable to standard antibiotics .
  • Antioxidant Efficacy : Another investigation focused on the antioxidant capacity of these compounds using different assays (DPPH and ABTS). The findings suggested that certain derivatives could effectively scavenge free radicals .
  • Tyrosinase Inhibition Research : A study evaluating the structure-activity relationship (SAR) of piperidine-based compounds identified key structural features that enhance tyrosinase inhibition. The results indicated that modifications to the piperidine ring could significantly improve potency .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one, and what are their respective yields and limitations?

  • Methodological Answer : The synthesis of indeno-pyridine derivatives typically involves multi-step reactions. A common approach includes cyclocondensation of ketones with amines under reflux conditions, as demonstrated in indeno-pyridine syntheses using ethanol/zeolite-nano Au catalysts (yields ~70–80%) . For the target compound, modifications to this method may include substituting the ketone precursor with 2,5-dimethylpiperidin-4-one. Key limitations include sensitivity to reaction temperature and the need for inert atmospheres (N₂) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons in the indeno-pyridine moiety at δ 7.5–8.7 ppm, methyl groups at δ 1.0–2.5 ppm) .
  • IR Spectroscopy : Detects functional groups like C=O (1665 cm⁻¹) and C=N (1574 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., [M]+ peak at m/z 278.28 for related compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., unexpected peaks in NMR or MS)?

  • Methodological Answer : Discrepancies may arise from impurities or tautomeric equilibria. For example, unexpected aromatic protons in NMR could indicate residual solvents or byproducts. Strategies include:

  • Purification : Use column chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) to isolate the target compound .
  • Isotopic Labeling : Confirm ambiguous peaks using deuterated solvents (e.g., d₆-DMSO) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Q. What computational chemistry approaches are recommended to investigate the electronic structure and potential bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., indeno-pyridine derivatives show π-π* transitions at ~300–400 nm) .
  • Molecular Docking : Screen against enzyme targets (e.g., methionine aminopeptidase-1) to assess binding affinity. Use software like AutoDock Vina with optimized force fields .

Q. In optimizing the synthesis of this compound, what parameters significantly influence reaction efficiency and purity?

  • Methodological Answer :

  • Temperature : Elevated temperatures (reflux) improve cyclization but may degrade thermally sensitive intermediates .
  • Catalysts : Zeolite-nano Au enhances yield (78% for analogous compounds) compared to traditional acids .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic substitutions in the piperidin-4-one moiety .

Q. How does the indeno-pyridine moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The fused aromatic system increases electron density at the pyridine nitrogen, making it susceptible to electrophilic attack. For example:

  • Electrophilic Substitution : Halogenation (Cl₂/FeCl₃) occurs preferentially at the indeno-pyridine’s C-5 position due to resonance stabilization .
  • Nucleophilic Additions : Piperidin-4-one’s carbonyl group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, requiring careful pH control (buffer solutions at pH 6.5 recommended) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.